molecular formula C17H19NO5S B12858572 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate

3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate

Cat. No.: B12858572
M. Wt: 349.4 g/mol
InChI Key: MKSSCYYQECDXDW-UHFFFAOYSA-M
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Description

3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate is a heterocyclic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate typically involves the reaction of 3-ethyl-2-methylbenzoxazole with methyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate

InChI

InChI=1S/C16H16NO.CH4O4S/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13;1-5-6(2,3)4/h4-11H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MKSSCYYQECDXDW-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-]

Origin of Product

United States

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